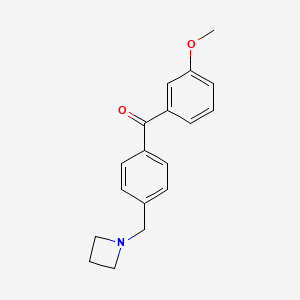

4'-Azetidinomethyl-3-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing antitumor agents. Specifically, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties . The synthesis involved creating compounds with a trans configuration between the 3-phenoxy and 4-phenyl rings, which was found to be generally optimal for antiproliferative activity. Additionally, prodrugs of these compounds were synthesized, with the alanine amide derivative retaining potency and showing promise for clinical development .

Another study focused on the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The structural investigation of these compounds was conducted using X-ray diffraction, revealing that they crystallize in a monoclinic system .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been analyzed using X-ray crystallography, which indicated the importance of the torsional angle between the phenyl rings for potent antiproliferative activity . The solid-state structure of the synthesized azetidinones was compared with structures found from NMR studies in solution, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 3-methoxybenzophenone derivatives, has been studied. For instance, 3-methoxalylchromones were used to synthesize a variety of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction . These reactions are significant for the regioselective synthesis of compounds that could serve as potential UV-filters.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives have been inferred from their biological activities and interactions with biological targets. For example, certain azetidinone derivatives displayed potent antiproliferative activity, with IC50 values in the nanomolar range against breast cancer cells, and were able to disrupt microtubular structures, leading to G2/M arrest and apoptosis . The high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group used for amino protection in oligodeoxyribonucleotide synthesis suggests additional advantages such as milder deprotection conditions .

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-5-2-4-16(12-17)18(20)15-8-6-14(7-9-15)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMOLMHQUURVHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642787 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3-methoxybenzophenone | |

CAS RN |

898777-37-2 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.